molecular formula C48H80O4 B13386457 3-(2,2-Dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol CAS No. 9024-00-4

3-(2,2-Dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol

Cat. No.: B13386457
CAS No.: 9024-00-4
M. Wt: 721.1 g/mol
InChI Key: UMDARFJWVLMIOM-UHFFFAOYSA-N
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Description

Omalizumab is a recombinant DNA-derived humanized monoclonal antibody that specifically binds to free human immunoglobulin E (IgE) in the blood and interstitial fluid. It is primarily used to treat severe persistent allergic forms of asthma, nasal polyps, urticaria (hives), and immunoglobulin E-mediated food allergy . Omalizumab is marketed under the brand name Xolair and has been a significant advancement in the treatment of allergic diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: Omalizumab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a suitable host cell line, such as Chinese Hamster Ovary (CHO) cells. These cells are then cultured in bioreactors under controlled conditions to express the antibody. The antibody is subsequently purified using a series of chromatography steps to ensure high purity and activity .

Industrial Production Methods: The industrial production of omalizumab involves large-scale cell culture bioreactors, typically ranging from 10,000 to 20,000 liters. The production process includes cell culture, harvest, purification, and formulation. The final product is formulated as a sterile, preservative-free lyophilized powder for subcutaneous injection .

Chemical Reactions Analysis

Types of Reactions: Omalizumab primarily undergoes binding reactions with its target, immunoglobulin E (IgE). It does not typically undergo chemical reactions such as oxidation, reduction, or substitution in the traditional sense of small molecule chemistry .

Common Reagents and Conditions: The primary reagents involved in the production of omalizumab are the cell culture media components, chromatography resins for purification, and buffers for formulation. The conditions are tightly controlled to maintain the stability and activity of the antibody .

Major Products Formed: The major product formed is the omalizumab-IgE complex, which prevents IgE from binding to its receptors on immune cells, thereby inhibiting the allergic response .

Scientific Research Applications

Omalizumab has a wide range of applications in scientific research, particularly in the fields of immunology and allergy. It is used to study the role of IgE in allergic reactions and to develop new therapeutic strategies for allergic diseases. In clinical research, omalizumab has been shown to improve asthma control, reduce the incidence and frequency of exacerbations, and decrease the need for corticosteroids . It is also being investigated for its potential use in other IgE-mediated conditions, such as chronic spontaneous urticaria and nasal polyps .

Mechanism of Action

Omalizumab works by binding to the C-epsilon-3 locus of immunoglobulin E (IgE), the domain at which IgE binds to its high-affinity receptor (Fc-epsilon-RI) on mast cells and basophils. By binding to IgE, omalizumab reduces the levels of free IgE in the blood and prevents IgE from interacting with its receptors on immune cells. This inhibition reduces the release of inflammatory mediators from mast cells and basophils, thereby mitigating allergic symptoms .

Comparison with Similar Compounds

Uniqueness of Omalizumab: Omalizumab is unique in its specific targeting of IgE, making it particularly effective for conditions where IgE plays a central role. Unlike other monoclonal antibodies that target cytokines or their receptors, omalizumab directly reduces the levels of free IgE, thereby preventing the activation of mast cells and basophils .

Properties

CAS No.

9024-00-4

Molecular Formula

C48H80O4

Molecular Weight

721.1 g/mol

IUPAC Name

3-(2,2-dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/4C12H20O/c2*1-9-5-6-11(13)7-10(9)8-12(2,3)4;2*1-9-10(8-12(2,3)4)6-5-7-11(9)13/h4*8,11,13H,1,5-7H2,2-4H3

InChI Key

UMDARFJWVLMIOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CC(CCC1=C)O.CC(C)(C)C=C1CC(CCC1=C)O

Origin of Product

United States

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